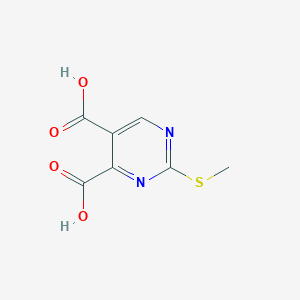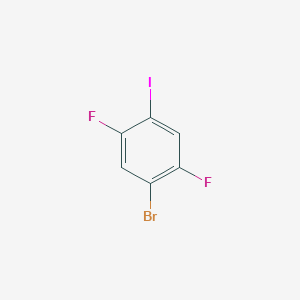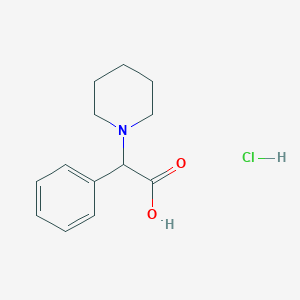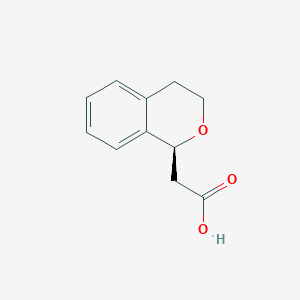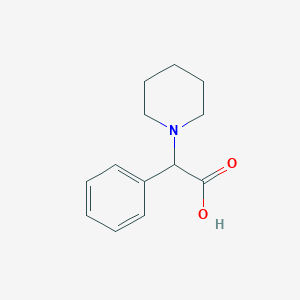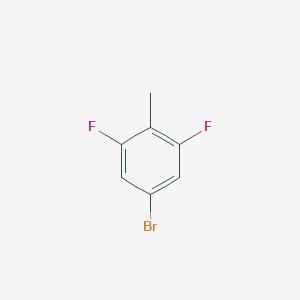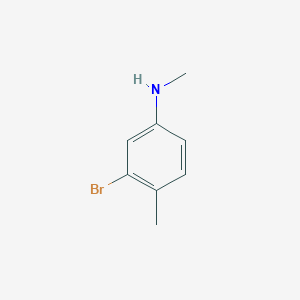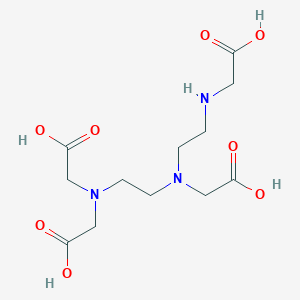
5-Nitro-1H-indol-3-carboxamida
Descripción general
Descripción
“5-Nitro-1H-indole-3-carboxamide” is a compound with the CAS Number: 128200-32-8 and a molecular weight of 205.17 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 5-nitro-1H-indole-3-carboxamide .
Synthesis Analysis
The synthesis of indole carboxamides has been a subject of interest for many researchers . In one study, researchers synthesized indole 3-carboxamide derivatives using oxalyl chloride, DMF, and Et3N as the base . They used (COCl)2 as a source of chloride to convert carboxylic acid derivatives to chloride acid derivatives .
Molecular Structure Analysis
The molecular structure of “5-Nitro-1H-indole-3-carboxamide” is represented by the linear formula C9H7N3O3 . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Physical And Chemical Properties Analysis
“5-Nitro-1H-indole-3-carboxamide” is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.17 and its linear formula is C9H7N3O3 . The storage temperature for this compound is 2-8°C .
Aplicaciones Científicas De Investigación
Inhibición de la Fructosa Bisfosfatasa
5-Nitro-1H-indol-3-carboxamida se utiliza en la preparación de posibles inhibidores de la fructosa bisfosfatasa. Esta aplicación es significativa en el estudio de los trastornos metabólicos y la regulación de la gluconeogénesis .
Inhibición de la Proteína Quinasa Cθ
El compuesto sirve como reactivo para la preparación de (indolilamino)tienopiridina-carbonitrilos, que son posibles inhibidores de la proteína quinasa Cθ, una enzima clave involucrada en la activación de los linfocitos T y un objetivo para los fármacos inmunosupresores .
Actividad Antimicrobiana
Se han llevado a cabo estudios de diseño y síntesis para explorar derivados del indol 5-sustituidos, incluyendo this compound, por sus propiedades antimicrobianas. Esta investigación es crucial para el desarrollo de nuevos antibióticos y la lucha contra las cepas resistentes de bacterias .
Potencial Biológico
Los derivados del indol, incluyendo this compound, exhiben una amplia gama de actividades biológicas como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa. Estas propiedades los hacen valiosos en la investigación farmacéutica y el desarrollo de fármacos .
Actividad Antituberculosa
Se han investigado derivados específicos de this compound por su actividad antituberculosa in vitro contra Mycobacterium tuberculosis y Mycobacterium bovis. Esta aplicación es particularmente relevante en el contexto de la investigación del tratamiento de la tuberculosis .
Ensamblaje de Andamiaje Farmacéutico
La diversidad molecular de los derivados del indol los hace adecuados para su uso en reacciones multicomponentes para ensamblar andamiajes de interés farmacéutico. Esta aplicación es importante para crear nuevos fármacos y agentes terapéuticos .
Inhibición de Enzimas y Proteínas
La presencia del grupo carboxamida en los derivados del indol como this compound les permite formar enlaces de hidrógeno con diversas enzimas y proteínas, lo que a menudo da como resultado la inhibición de su actividad. Esta propiedad se explota en el diseño de fármacos para dirigirse a vías biológicas específicas .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which include 5-nitro-1h-indole-3-carboxamide, bind with high affinity to multiple receptors . This suggests that 5-Nitro-1H-indole-3-carboxamide may have multiple targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Nitro-1H-indole-3-carboxamide may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1H-indole-3-carboxamide may have diverse molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Nitro-1H-indole-3-carboxamide, like other indole derivatives, interacts with a variety of enzymes and proteins. The presence of the carboxamide moiety in indole derivatives allows for hydrogen bonding with various enzymes and proteins, often inhibiting their activity . This interaction is crucial in the biochemical reactions involving 5-Nitro-1H-indole-3-carboxamide .
Cellular Effects
The cellular effects of 5-Nitro-1H-indole-3-carboxamide are largely dependent on its interactions with cellular biomolecules. For instance, it has been reported as a selective ATP competitive inhibitor of the MAP kinases p38α . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Nitro-1H-indole-3-carboxamide exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it has been reported to prevent the development and progression of diabetes in nonobese diabetic mice by inhibiting T cell infiltration and activation .
Temporal Effects in Laboratory Settings
Like other indole derivatives, it is expected to show changes in its effects over time, including potential degradation and long-term effects on cellular function .
Dosage Effects in Animal Models
Given its biochemical properties, it is plausible that varying dosages could result in different effects, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are generally involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Given its biochemical properties, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
5-nitro-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)7-4-11-8-2-1-5(12(14)15)3-6(7)8/h1-4,11H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIVONHGWKTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569624 | |
| Record name | 5-Nitro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128200-32-8 | |
| Record name | 5-Nitro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)

